molecular formula C22H28N2O7S B2805709 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide CAS No. 922015-27-8

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

Cat. No.: B2805709
CAS No.: 922015-27-8
M. Wt: 464.53
InChI Key: SWTZTLGTBANRHK-UHFFFAOYSA-N
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Description

  • Reactants: 6,7-dimethoxy-3,4-dihydroisoquinoline, sulfonyl chloride.

  • Conditions: Reaction carried out in dichloromethane with triethylamine as the base.

  • Step 3: Formation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

    • Reactants: Product from Step 2, 2,6-dimethoxybenzoyl chloride.

    • Conditions: Reaction performed in acetonitrile with a base like potassium carbonate to facilitate the amide bond formation.

  • Industrial Production Methods

    Industrial synthesis follows similar steps but often on a larger scale, employing techniques like continuous flow chemistry for enhanced efficiency and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline

      • Reactants: 6,7-dimethoxy-1-tetralone, ammonium acetate.

      • Conditions: Reduced under hydrogen gas in the presence of a palladium on carbon catalyst.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: The compound can undergo oxidation at the isoquinoline ring.

    • Reduction: The sulfonyl group can be reduced under specific conditions.

    • Substitution: Various substitution reactions can occur, particularly at the methoxy groups and isoquinoline nitrogen.

    Common Reagents and Conditions

    • Oxidation: Chromium trioxide in acidic conditions.

    • Reduction: Hydrogen gas with palladium on carbon.

    • Substitution: Alkyl halides under basic conditions.

    Major Products

    • Oxidation Products: N-oxide derivatives of isoquinoline.

    • Reduction Products: Desulfonylated amines.

    • Substitution Products: Alkylated derivatives at the methoxy groups.

    Scientific Research Applications

    Chemistry

    • Catalysis: Used as a ligand in various catalytic systems.

    • Synthesis: Employed in the synthesis of complex organic molecules.

    Biology

    • Enzyme Inhibition: Inhibits certain enzymes due to its structural similarity to natural substrates.

    • Receptor Binding: Binds to specific receptors, influencing cellular pathways.

    Medicine

    • Drug Development: Investigated as a potential therapeutic agent for neurological disorders.

    Industry

    • Materials Science: Utilized in the development of advanced materials due to its chemical stability and functional groups.

    Mechanism of Action

    Effects Mechanism

    • Molecular Targets: Binds to specific enzymes and receptors.

    • Pathways Involved: Modulates cellular pathways by inhibiting or activating specific targets.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-((6,7-dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

    • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,5-dimethoxybenzamide

    Uniqueness

    N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide is unique due to its combination of methoxy groups, sulfonyl substituents, and the isoquinoline ring

    So, there you have it. What sparked your interest in this complex compound?

    Properties

    IUPAC Name

    N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-dimethoxybenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H28N2O7S/c1-28-17-6-5-7-18(29-2)21(17)22(25)23-9-11-32(26,27)24-10-8-15-12-19(30-3)20(31-4)13-16(15)14-24/h5-7,12-13H,8-11,14H2,1-4H3,(H,23,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SWTZTLGTBANRHK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H28N2O7S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    464.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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